![molecular formula C21H37ClFN B14608700 N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride CAS No. 59514-69-1](/img/structure/B14608700.png)
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenyl group attached to a dodecyl chain, with a quaternary ammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the reaction of 4-fluorobenzyl chloride with N,N-dimethyldodecylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzyl chloride+N,N-dimethyldodecylamine→N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process may include crystallization, filtration, and drying steps to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions to form corresponding fluorophenyl oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloride ion can be substituted with other anions or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce various fluorophenyl derivatives.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antimicrobial agent.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the fluorophenyl group may interact with specific molecular targets, enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[(4-Chlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[(4-Methylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Uniqueness
N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and stability, making it more effective in certain applications compared to its bromine, chlorine, and methyl analogs.
Properties
CAS No. |
59514-69-1 |
|---|---|
Molecular Formula |
C21H37ClFN |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
dodecyl-[(4-fluorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H37FN.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-23(2,3)19-20-14-16-21(22)17-15-20;/h14-17H,4-13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CCEUUUVCFCSAJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
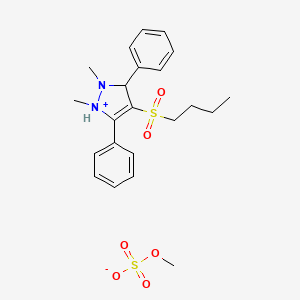
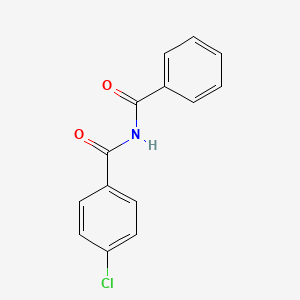
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
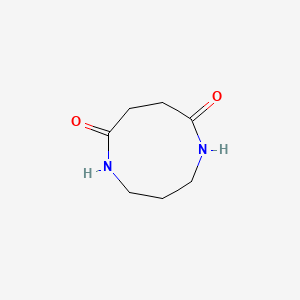
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

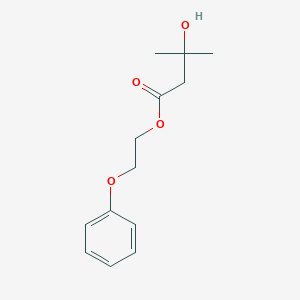
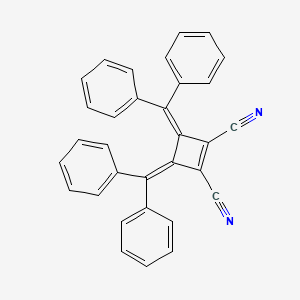
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
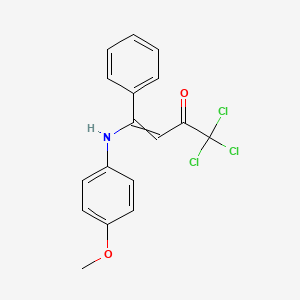
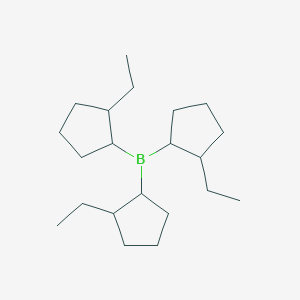

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)
